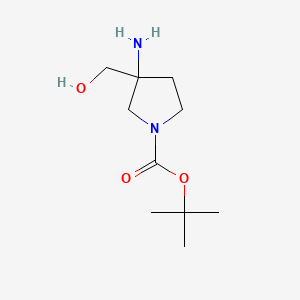

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

描述

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3. It is known for its unique structure, which includes a tert-butyl group, an amino group, and a hydroxymethyl group attached to a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the formation of the pyrrolidine ring. One common method includes the use of tert-butyl carbamate as a protecting group for the amino group and subsequent cyclization reactions to form the pyrrolidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities.

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Development

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features make it particularly valuable in the development of drugs targeting neurological disorders. The compound's ability to form stable derivatives allows for the exploration of new therapeutic agents that can modulate neurotransmitter systems or act on specific enzyme targets involved in neurological pathways .

Case Study: Synthesis of Arginase Inhibitors

Recent studies have highlighted its role in synthesizing arginase inhibitors, which are crucial for treating conditions like cancer and hypertension. The compound serves as a building block for creating more complex structures that exhibit potent inhibition of arginase activity, thus providing a pathway for novel drug development .

Biochemical Research

In biochemical research, this compound is employed to study enzyme activities and protein interactions. Its hydroxymethyl group enhances its reactivity, allowing researchers to investigate complex biochemical pathways more effectively. The compound's ability to participate in various chemical reactions makes it an essential tool for understanding enzyme mechanisms and developing assays for biochemical analysis .

Agrochemical Formulations

The compound also finds applications in agrochemical formulations. It enhances the efficacy of pesticides and herbicides by improving their stability and absorption characteristics. This property is particularly important in developing formulations that require prolonged effectiveness under varying environmental conditions .

Material Science

In material science, this compound is utilized in creating specialty polymers and materials. Its unique properties contribute to advancements in coatings and adhesives, where enhanced adhesion and durability are required. The compound's stability under various conditions allows it to be integrated into materials that demand high-performance characteristics .

Analytical Chemistry

This chemical serves as a standard in analytical chemistry, ensuring accuracy and reliability in quantitative analyses of related compounds. Its well-defined structure allows it to be used as a reference material in various analytical methods, including chromatography and mass spectrometry .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders; synthesis of arginase inhibitors |

| Biochemical Research | Studies on enzyme activity; protein interactions; assay development |

| Agrochemical Formulations | Enhances stability and absorption of pesticides and herbicides |

| Material Science | Used in specialty polymers; advancements in coatings and adhesives |

| Analytical Chemistry | Serves as a standard for quantitative analysis; reference material for chromatographic methods |

作用机制

The mechanism by which tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with various molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound. These interactions can modulate biochemical pathways, making the compound useful in studying enzyme kinetics and drug-receptor interactions.

相似化合物的比较

- Tert-butyl 3-aminopyrrolidine-1-carboxylate

- Tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate

Comparison: Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity compared to similar compounds. This makes it more versatile in synthetic applications and potentially more effective in biological systems. The tert-butyl group also enhances its stability and resistance to metabolic degradation, which is advantageous in drug development.

生物活性

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS Number: 889949-18-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28 g/mol

- Storage Conditions : Keep in a dark place at an inert atmosphere, typically between 2-8°C .

This compound has been studied for its interaction with various biological targets. Its structural features suggest potential interactions with amino acid receptors and enzymes involved in metabolic pathways.

Pharmacological Activity

- Antiviral Activity : Preliminary studies have indicated that compounds similar to this compound exhibit antiviral properties against beta-coronaviruses. The mechanism involves interference with viral entry, as evidenced by its ability to block pseudovirus entry in assays .

- Cytotoxicity : The cytotoxic effects of related compounds have been assessed using VeroE6 cells, revealing a balance between antiviral efficacy and cytotoxicity, which is crucial for therapeutic applications .

Research Findings and Case Studies

属性

IUPAC Name |

tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMSJMDJDXMZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647088 | |

| Record name | tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889949-18-2 | |

| Record name | tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。